Boiling Point Shift of 14.7 °C Relative to the 4‑Cyclopropylphenyl Isomer
The ortho‑substituted (2‑cyclopropylphenyl)methanol boils at 264.3 °C (760 mmHg), whereas the para‑isomer (4‑cyclopropylphenyl)methanol boils at 279.0 °C under identical conditions, a difference of 14.7 °C . This shift exceeds the combined reported uncertainties (±9.0 °C for each isomer) and is large enough to allow fractionation of isomeric mixtures by distillation. The lower boiling point of the ortho isomer facilitates its removal or recovery under milder thermal conditions, reducing the risk of thermal degradation during work‑up .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 264.3 ± 9.0 °C (2‑cyclopropyl isomer) |
| Comparator Or Baseline | 279.0 ± 9.0 °C (4‑cyclopropyl isomer) |
| Quantified Difference | 14.7 °C lower for the ortho isomer |
| Conditions | Computed/predicted boiling point at 760 mmHg (Chemsrc database) |
Why This Matters
A 14.7 °C boiling point difference enables separation of regioisomers by distillation, directly affecting purification strategy and procurement specifications.
